2,3,4,5-Tetrafluorobenzyl chloride
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Overview
Description
2,3,4,5-Tetrafluorobenzyl chloride is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a clear colorless liquid and is mainly used as an intermediate in the synthesis of various pharmaceutical and pesticide compounds .
Synthesis Analysis
The method of this compound synthesis with triphosgene was studied. High catalytic activity and the yield of carbonyl chloride on the chlorination of acid were achieved .Molecular Structure Analysis
The molecular formula of this compound is C7H3ClF4. The average mass is 198.545 Da and the monoisotopic mass is 197.985947 Da .Chemical Reactions Analysis
This compound is an acylating agent that can react with a variety of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, or thioesters, respectively . It was used in the preparation of 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate and also used in the synthesis of N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide .Physical And Chemical Properties Analysis
This compound is a clear colorless liquid . It has a density of 1.5±0.1 g/cm3, a boiling point of 169.5±35.0 °C at 760 mmHg, and a vapor pressure of 2.0±0.3 mmHg at 25°C .Scientific Research Applications
Chloride Binding in Organic-Water Mixtures
The tetrafluorobenzyl unit, specifically considered for its C-H anion binding properties, has shown remarkable affinity for chloride in organic-water mixtures. This affinity is attributed to the synergy of C-H donor groups within a bowl-shaped receptor, alongside imidazolium groups, facilitating effective chloride binding in solution. This discovery opens avenues for exploring tetrafluorobenzyl units in anion binding and sensing applications (Amendola et al., 2016).
Polymer Chemistry
The 2,3,4,5,6-pentafluorobenzyl group, closely related to the 2,3,4,5-tetrafluorobenzyl chloride, has been utilized in polymer chemistry due to its high reactivity towards para-fluoro substitution with thiols. This reactivity enables efficient postpolymerization modifications, demonstrating the group's versatility as a precursor for various chemical modifications with click-like efficiencies. This application is particularly relevant in creating functional polymers for advanced materials and nanotechnology (Noy et al., 2019).
Apoptosis Assays
In the context of biomedical research, derivatives of tetrafluorobenzyl chloride, like N-(2,3,4,5-tetrafluorobenzoyl)-R110, have been developed as novel cell-permeable fluorogenic substrates for caspases. These substrates, upon cleavage by activated caspases in apoptotic cells, become fluorescent, allowing for the efficient monitoring of apoptosis. This application is crucial for studying apoptosis inducers and inhibitors, with potential implications in understanding disease mechanisms and developing therapeutic strategies (Zhang et al., 2003).
Electrochemistry
The tetrafluorobenzyl group's electrochemical properties have been investigated in the context of ionic liquids, such as 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate. Studies on impurity chloride in these systems have provided insights into the electrochemical behavior of tetrafluorobenzyl-containing compounds, shedding light on their potential applications in electrochemistry and energy storage technologies (Xiao & Johnson, 2003).
Synthesis of Agrochemicals
Tetrafluorobenzyl chloride derivatives have been utilized in the synthesis of agrochemicals, such as tefluthrin, highlighting the group's role in creating effective pest control solutions. The synthesis process, involving steps like fluorination and reduction, underscores the versatility and reactivity of the tetrafluorobenzyl group in complex organic syntheses (Wu Xiao-yan, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Currently, 2,3,4,5-Tetrafluorobenzyl chloride is not intended for human or veterinary use and is only for research use. As it is mainly used as an intermediate in the synthesis of various pharmaceutical and pesticide compounds , future directions may include exploring its potential applications in these areas.
properties
IUPAC Name |
1-(chloromethyl)-2,3,4,5-tetrafluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSKKLFYHHQKFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590731 |
Source
|
Record name | 1-(Chloromethyl)-2,3,4,5-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21622-18-4 |
Source
|
Record name | 1-(Chloromethyl)-2,3,4,5-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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